molecular formula C14H9BrClFN2O2 B3854613 5-bromo-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide

5-bromo-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide

Cat. No. B3854613
M. Wt: 371.59 g/mol
InChI Key: UORYURDKTAIZPX-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide, also known as BCFBH, is a chemical compound that has been the subject of significant scientific research. It is a hydrazone derivative that has shown promising results in various fields of study.

Mechanism of Action

The mechanism of action of 5-bromo-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide is not yet fully understood, but it is believed to act by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is essential for the maintenance of tissue homeostasis. This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide in lab experiments is its high solubility in water, which makes it easy to dissolve and work with. Additionally, this compound has been shown to be relatively stable under various conditions, making it a suitable compound for long-term studies. However, one of the limitations of using this compound is its relatively low potency compared to other compounds used in cancer research.

Future Directions

There are several future directions for the study of 5-bromo-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide. One of the potential areas of research is the development of more potent analogs of this compound that can be used in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, the use of this compound in combination with other compounds in cancer therapy should be explored further to determine its efficacy.
Conclusion
In conclusion, this compound is a promising compound that has shown potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. More research is needed to fully understand the potential of this compound in cancer therapy and the treatment of inflammatory diseases.

Scientific Research Applications

5-bromo-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide has been extensively studied for its potential applications in various fields of research. One of the significant applications of this compound is in the field of medicinal chemistry. The compound has shown promising results in the treatment of cancer, as it has been found to induce cell death in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases.

properties

IUPAC Name

5-bromo-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClFN2O2/c15-8-4-5-13(20)9(6-8)14(21)19-18-7-10-11(16)2-1-3-12(10)17/h1-7,20H,(H,19,21)/b18-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORYURDKTAIZPX-CNHKJKLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=C(C=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide
Reactant of Route 2
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5-bromo-N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide

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